3-テトラゾール-1-イル-1H-ピラゾール-4-カルボン酸二塩酸塩

説明

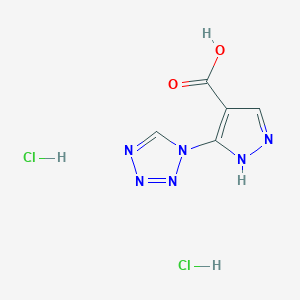

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C5H6Cl2N6O2 and its molecular weight is 253.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

3-テトラゾール-1-イル-1H-ピラゾール-4-カルボン酸二塩酸塩: は、プロテオミクス研究で使用されます 。プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究する分野です。この化合物は、細胞内のタンパク質相互作用、修飾、および発現レベルを調査するための生化学的ツールとして使用できます。

創薬と探索

この化合物は、新しい医薬品の開発のためのビルディングブロックとしての可能性により、創薬において重要な役割を果たしています 。その構造的特性により、さまざまな生物学的標的に結合することができ、特定の作用を持つ新しい薬剤の開発に役立ちます。

分子ドッキング研究

分子ドッキングは、安定な複合体を形成するために相互に結合したときに、1つの分子の2番目の分子に対する優先的な配向を予測するために使用される方法です 。3-テトラゾール-1-イル-1H-ピラゾール-4-カルボン酸二塩酸塩は、コンピューターモデルで使用して、薬物とその標的間の相互作用を理解することができます。

診断複合体

この化合物は、診断複合体の開発にも使用されています 。これらの複合体は、さまざまな疾患の診断に不可欠な、生体分子の検出と定量に使用できます。

エネルギー材料研究

この化合物の構造フラグメントの組み合わせにより、新しいエネルギー材料を設計する候補となっています 。これらの材料は、火工品や爆発物などの分野で応用されています。

オリゴヌクレオチド合成

3-テトラゾール-1-イル-1H-ピラゾール-4-カルボン酸二塩酸塩: は、オリゴヌクレオチド合成でカップリング反応の酸性活性化剤として使用されます 。これは、遺伝子検査や研究で応用されている短いDNAまたはRNA断片の合成に不可欠です。

作用機序

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

A related compound has been shown to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride might interact with its targets in a similar manner, leading to changes in the target’s function.

Result of Action

Related compounds have shown antipromastigote activity , suggesting that this compound might have similar effects.

生化学分析

Biochemical Properties

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to exhibit a broad range of biological effects, including antibacterial, anticancer, anti-inflammatory, and antifungal activities . It interacts with enzymes such as succinate dehydrogenase, inhibiting its activity and thereby affecting the mitochondrial respiration chain . Additionally, it has been observed to bind with penicillin-binding proteins, disrupting the synthesis of bacterial cell walls and leading to cell lysis .

Cellular Effects

The effects of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the binding of AT1 receptors to angiotensin II in rat liver membranes, thereby affecting blood pressure regulation . Furthermore, it exhibits antifungal activity by inhibiting the growth of phytopathogenic fungi through the disruption of their cellular processes .

Molecular Mechanism

At the molecular level, 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride exerts its effects through various binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting succinate dehydrogenase and penicillin-binding proteins . These interactions lead to the inhibition of enzyme activity, disruption of cellular processes, and changes in gene expression. The compound’s ability to form hydrogen bonds with specific amino acids in the active sites of enzymes further enhances its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur in the presence of strong acids or oxidants . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and antifungal activities . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with succinate dehydrogenase highlights its role in the mitochondrial respiration chain . Additionally, its ability to inhibit penicillin-binding proteins suggests its involvement in bacterial cell wall synthesis pathways . These interactions underscore the compound’s potential as a therapeutic agent in targeting specific metabolic processes.

Transport and Distribution

The transport and distribution of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride within cells and tissues are facilitated by various transporters and binding proteins. The compound’s solubility in water and acetonitrile allows for efficient cellular uptake and distribution . Once inside the cell, it can localize to specific compartments, where it exerts its biochemical effects. The compound’s ability to form stable complexes with biomolecules further enhances its distribution and activity within the cell .

Subcellular Localization

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound is known to target mitochondria, where it inhibits succinate dehydrogenase and disrupts the mitochondrial respiration chain . Additionally, it can localize to the bacterial cell wall, where it interacts with penicillin-binding proteins and inhibits cell wall synthesis . These targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its therapeutic potential.

特性

IUPAC Name |

5-(tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2.2ClH/c12-5(13)3-1-6-8-4(3)11-2-7-9-10-11;;/h1-2H,(H,6,8)(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTBJQNLNYTVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)N2C=NN=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389738.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1389740.png)

![3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389741.png)